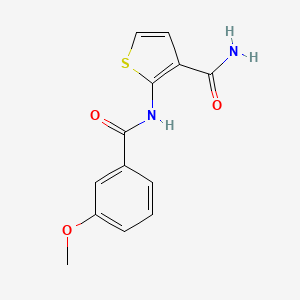

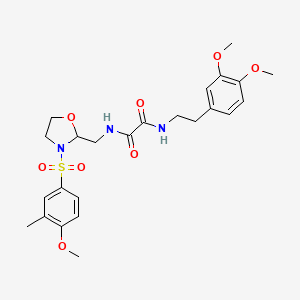

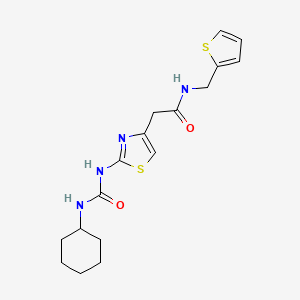

2-((2-phenyl-1H-indol-3-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((2-phenyl-1H-indol-3-yl)thio)acetamide is a compound that has been studied for its potential antiviral properties . It has been found to be a potent inhibitor of both the respiratory syncytial virus (RSV) and influenza A virus (IAV) .

Synthesis Analysis

The synthesis of this compound involves the design and preparation of a series of derivatives . In one study, 35 derivatives were created and evaluated for their anti-RSV and anti-IAV activities .Molecular Structure Analysis

The molecular structure of this compound is complex, and its analysis would require advanced techniques such as 2D-QSAR, 3D-QSAR, and molecular docking .科学的研究の応用

Anticancer Activity

Indole derivatives, such as 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, have been studied for their potential as anticancer agents . They are known to inhibit the Bcl-2/Mcl-1 proteins, which play a significant role in the regulation of apoptosis. Compounds with this structure have shown inhibitory activity against various cancer cell lines, indicating their potential for development into therapeutic agents .

Antiviral Properties

These compounds have also been explored for their antiviral properties . Indole derivatives have been reported to exhibit inhibitory activity against a range of RNA and DNA viruses. This includes activity against influenza A and Coxsackie B4 virus, suggesting a potential role in the treatment of viral infections .

Anti-HIV Activity

The fight against HIV has led to the exploration of indole derivatives as potential anti-HIV agents. Molecular docking studies of novel indolyl derivatives have shown promise in this field, indicating the compound’s potential to interfere with the replication process of the HIV-1 virus .

Antimicrobial and Antitubercular Effects

Indole derivatives have been synthesized and reported as antimycobacterial agents , which could be significant in the treatment of tuberculosis. Their broad-spectrum antimicrobial activities make them candidates for further research in combating various bacterial infections .

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant activities of indole derivatives are well-documented. These properties are crucial in the management of chronic diseases and in the prevention of oxidative stress-related cellular damage .

Antidiabetic and Antimalarial Applications

Research has indicated that indole derivatives can have significant antidiabetic and antimalarial activities. This opens up possibilities for their use in the treatment of diabetes and malaria, two major global health concerns .

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of hydrogen bonds and Van der Waals forces .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .

特性

IUPAC Name |

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c17-14(19)10-20-16-12-8-4-5-9-13(12)18-15(16)11-6-2-1-3-7-11/h1-9,18H,10H2,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQGSDDDFQPHAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Quinazolin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3015092.png)

![N-(2,5-difluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3015094.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)

![2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)

![3-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B3015110.png)